![molecular formula C17H19N3OS B10985618 3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10985618.png)
3-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-isopropyl-1H-indol-3-yl)-N-(thiazol-2-yl)propanamide is a synthetic organic compound that features an indole ring substituted with an isopropyl group and a thiazole ring attached to a propanamide chain. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-isopropyl-1H-indol-3-yl)-N-(thiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Isopropyl Substitution: The indole ring is then substituted with an isopropyl group using Friedel-Crafts alkylation.
Thiazole Ring Formation: The thiazole ring can be synthesized separately through Hantzsch thiazole synthesis.
Coupling Reaction: The indole and thiazole rings are coupled through a propanamide linker using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the thiazole ring.
Reduction: Reduction reactions could target the amide bond or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic processes.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Research: Used to study enzyme interactions or receptor binding.
Industry
Material Science:
Agriculture: Possible use as agrochemicals or pesticides.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-indol-3-yl)-N-(thiazol-2-yl)propanamide: Similar structure with a methyl group instead of an isopropyl group.
3-(1-isopropyl-1H-indol-3-yl)-N-(pyridin-2-yl)propanamide: Similar structure with a pyridine ring instead of a thiazole ring.
Uniqueness
The uniqueness of 3-(1-isopropyl-1H-indol-3-yl)-N-(thiazol-2-yl)propanamide lies in its specific substitution pattern, which may confer unique biological activities or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C17H19N3OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-(1-propan-2-ylindol-3-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H19N3OS/c1-12(2)20-11-13(14-5-3-4-6-15(14)20)7-8-16(21)19-17-18-9-10-22-17/h3-6,9-12H,7-8H2,1-2H3,(H,18,19,21) |
InChI Key |
XRVRLOLWFJMBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


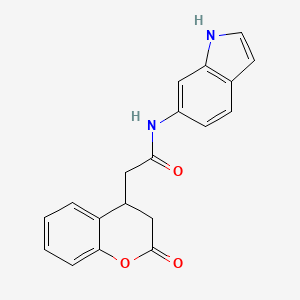
![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10985539.png)
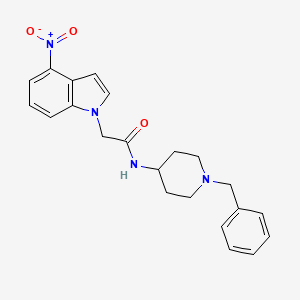
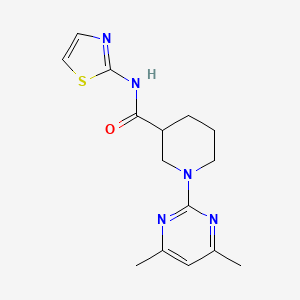
![N-(1,3-benzodioxol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10985557.png)
![N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine](/img/structure/B10985559.png)
![ethyl [2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10985562.png)
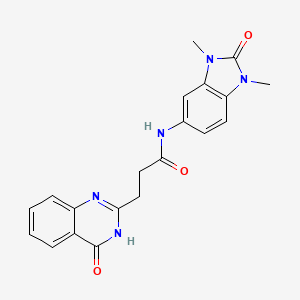
![3-(4-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B10985570.png)
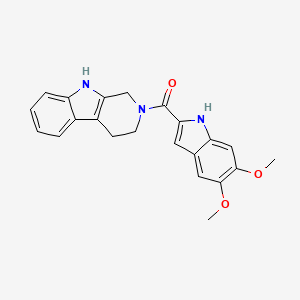
![[4-(3-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10985580.png)
![4-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B10985583.png)
![4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10985590.png)
![methyl N-[6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate](/img/structure/B10985600.png)
